1,3-Benzodioxole-5,6-dione
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Overview
Description
1,3-Benzodioxole-5,6-dione is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by the presence of two oxygen atoms forming a dioxole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5,6-dione can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. This reaction is typically carried out at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product . Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides in the presence of palladium catalysts, yielding 4-substituted products in high yields .
Industrial Production Methods
In industrial settings, the continuous acylation process is often preferred due to its efficiency and scalability. This method utilizes a flow chemistry approach, which offers advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various arylated derivatives
Scientific Research Applications
1,3-Benzodioxole-5,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5,6-dione and its derivatives varies depending on the application:
Auxin Receptor Agonists: These compounds bind to the TIR1 receptor in plants, enhancing root growth by promoting auxin-related signaling pathways.
Anti-Tumor Agents: In cancer treatment, the compound’s derivatives inhibit the thioredoxin system, inducing oxidative stress and apoptosis in tumor cells.
Comparison with Similar Compounds
1,3-Benzodioxole-5,6-dione can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative lacking the dione functionality, used in the synthesis of various bioactive molecules.
Cinnakanehirain: A 1,3-benzodioxole-4,5-dione derivative isolated from Cinnamomum kanehirae, known for its unique structural properties.
Benzo[d][1,3]dioxole Substituted Organoselenium Compounds: These compounds incorporate the benzodioxole subunit and have applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
21505-19-1 |
---|---|
Molecular Formula |
C7H4O4 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
1,3-benzodioxole-5,6-dione |
InChI |
InChI=1S/C7H4O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 |
InChI Key |
LHDOEJNLNVXBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=O)C(=O)C=C2O1 |
Origin of Product |
United States |
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